1-Pyrrolidinyl(2-pyrrolidinyl)methanone hydrochloride
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Overview
Description
1-Pyrrolidinyl(2-pyrrolidinyl)methanone hydrochloride is a chemical compound with the molecular formula C9H17ClN2O. It is known for its unique structure, which includes two pyrrolidine rings. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 1-Pyrrolidinyl(2-pyrrolidinyl)methanone hydrochloride typically involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina . The reaction is carried out at a temperature of 165–200°C and a pressure of 17–21 MPa. This method is commonly used in industrial production due to its efficiency and scalability.
Chemical Reactions Analysis
1-Pyrrolidinyl(2-pyrrolidinyl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the pyrrolidine rings can be functionalized with different substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Pyrrolidinyl(2-pyrrolidinyl)methanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Pyrrolidinyl(2-pyrrolidinyl)methanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s unique structure allows it to interact with a wide range of biological molecules.
Comparison with Similar Compounds
1-Pyrrolidinyl(2-pyrrolidinyl)methanone hydrochloride can be compared with other similar compounds, such as:
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its dual pyrrolidine rings, which provide distinct chemical and biological properties.
Properties
IUPAC Name |
pyrrolidin-1-yl(pyrrolidin-2-yl)methanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c12-9(8-4-3-5-10-8)11-6-1-2-7-11;/h8,10H,1-7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNGYUXIXLYXKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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